REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]23[CH2:28][C:14]4([C:29]5[CH:34]=[CH:33][C:32]([N+:35]([O-])=O)=[CH:31][CH:30]=5)[CH2:15][C:16]([C:19]5[CH:24]=[CH:23][C:22]([N+:25]([O-])=O)=[CH:21][CH:20]=5)([CH2:18][C:12]([C:38]5[CH:43]=[CH:42][C:41]([N+:44]([O-])=O)=[CH:40][CH:39]=5)([CH2:13]4)[CH2:11]2)[CH2:17]3)=[CH:6][CH:5]=1)([O-])=O.Cl.Cl[Sn]Cl>C(O)C>[NH2:1][C:4]1[CH:9]=[CH:8][C:7]([C:10]23[CH2:11][C:12]4([C:38]5[CH:43]=[CH:42][C:41]([NH2:44])=[CH:40][CH:39]=5)[CH2:18][C:16]([C:19]5[CH:24]=[CH:23][C:22]([NH2:25])=[CH:21][CH:20]=5)([CH2:15][C:14]([C:29]5[CH:34]=[CH:33][C:32]([NH2:35])=[CH:31][CH:30]=5)([CH2:13]4)[CH2:28]2)[CH2:17]3)=[CH:6][CH:5]=1
|
Name
|
1,3,5,7-tetra(p-nitrophenyl)adamantane
|
Quantity
|
0.62 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)C12CC3(CC(CC(C1)(C3)C3=CC=C(C=C3)[N+](=O)[O-])(C2)C2=CC=C(C=C2)[N+](=O)[O-])C2=CC=C(C=C2)[N+](=O)[O-]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
Stannous chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl[Sn]Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After refluxing for 48 hours
|
Duration
|
48 h
|
Type
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CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
ADDITION
|
Details
|
15 mL of water was added
|
Type
|
ADDITION
|
Details
|
by adding 3M NaOH
|
Type
|
EXTRACTION
|
Details
|
was extracted four times with 50 mL of THF
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
crude 1,3,5,7-tetra(4-aminophenyl)adamantane was collected (0.5 g, mmol, >90%)
|
Name
|
|
Type
|
|
Smiles
|
NC1=CC=C(C=C1)C12CC3(CC(CC(C1)(C3)C3=CC=C(C=C3)N)(C2)C2=CC=C(C=C2)N)C2=CC=C(C=C2)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |